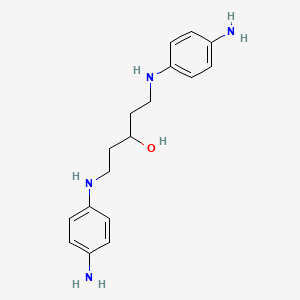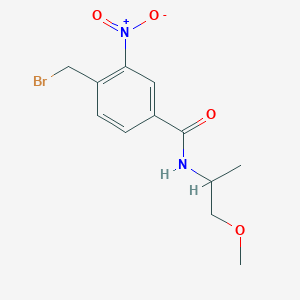
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide is a complex organic compound with a unique structure that includes a bromomethyl group, a methoxypropan-2-yl group, and a nitrobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The bromomethyl group is introduced through a bromination reaction, while the methoxypropan-2-yl group is added via an alkylation reaction. The nitro group is usually introduced through a nitration reaction using concentrated nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide.
Reduction: Formation of 4-(bromomethyl)-N-(1-methoxypropan-2-yl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-bromophenyl)methylamine
- 1-(4-bromophenyl)ethylamine
- 2-(4-Bromophenyl)ethylamine
Uniqueness
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide is unique due to the presence of both a bromomethyl group and a nitro group on the benzamide structure
Eigenschaften
CAS-Nummer |
651026-67-4 |
|---|---|
Molekularformel |
C12H15BrN2O4 |
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
4-(bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C12H15BrN2O4/c1-8(7-19-2)14-12(16)9-3-4-10(6-13)11(5-9)15(17)18/h3-5,8H,6-7H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
LFTNXWSEQWHXAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)NC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
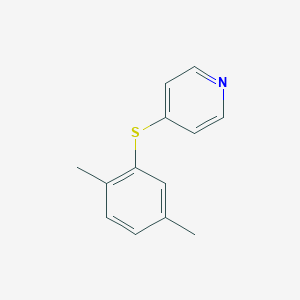
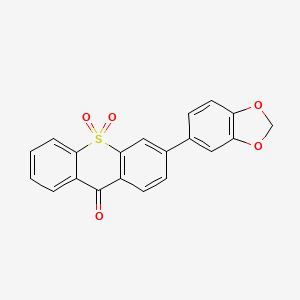

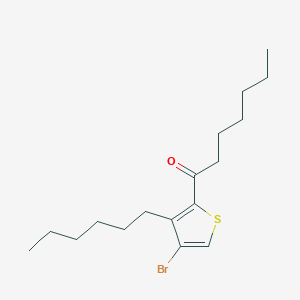
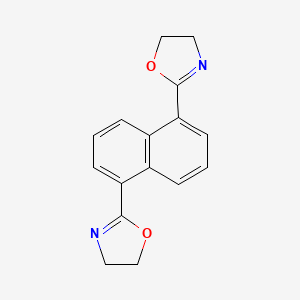
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)
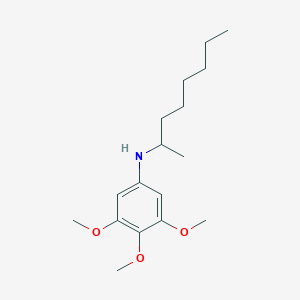
![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)



